N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide is a complex organic compound notable for its potential applications in medicinal chemistry. It features a unique structure that combines an oxazole ring with various aromatic substituents, which may contribute to its biological activity. This compound is classified under the category of oxazole derivatives, which are known for their diverse pharmacological properties.
The compound is referenced in various chemical databases and scientific literature, including BenchChem and ChemSrc, where it is identified by its unique chemical identifiers such as the CAS number 1021264-82-3. These sources provide insights into its synthesis, properties, and potential applications in research and industry.
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide can be classified as follows:
The synthesis of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide typically involves several key steps:
The molecular structure of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide can be represented by its chemical formula and structural data:
Property | Data |
---|---|
Molecular Formula | C19H16F2N2O4 |
Molecular Weight | 374.34 g/mol |
IUPAC Name | N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide |
InChI | InChI=1S/C19H16F2N2O4/c1-24(20)15(21)12-10-18(25)14(22)11-6-7-13(19(23)26)8-9/h6-12H,10H2,1H3,(H,21,23) |
SMILES | COc1cccc(OCC(=O)NCc2cc(-c3ccc(F)cc3F)on2)c1 |
This structure indicates the presence of multiple functional groups that may influence its reactivity and interaction with biological targets.
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions:
These reactions highlight the compound's versatility and potential for further derivatization in synthetic chemistry.
The mechanism of action for N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide involves its interaction with specific biological targets. It is hypothesized that this compound may modulate enzyme activity or receptor interactions leading to various biological effects:
This modulation could result in therapeutic effects such as anti-inflammatory or antimicrobial activities.
The physical and chemical properties of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide include:
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
These properties are crucial for understanding the compound's stability and behavior under various conditions.
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide has several scientific applications:
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3